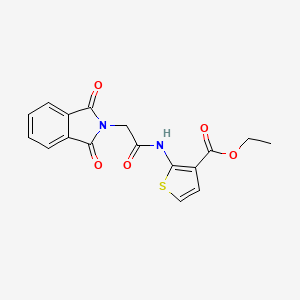

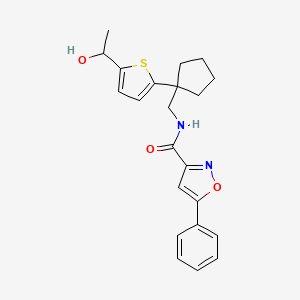

![molecular formula C16H11FO2 B2471938 (3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one CAS No. 1224712-84-8](/img/structure/B2471938.png)

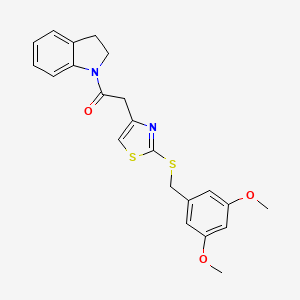

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one, otherwise known as 3-FMC, is a synthetic fluorinated analogue of the naturally occurring compound chromen-4-one. It is a colorless, crystalline solid that is soluble in organic solvents such as methanol and ethanol. 3-FMC has a wide range of applications in scientific research, including use as a synthetic precursor in the synthesis of other compounds and as a tool to investigate the physiological and biochemical effects of its derivatives.

科学的研究の応用

Fluorescent Dyes

- Blue Fluorescence Emission : Compounds similar to (3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one have been used in the serendipitous stereoselective synthesis of new fluorescent dyes, exhibiting strong blue emission in solution (Teimouri, 2011).

Spectroscopy and Photophysics

- Environment-Sensitive Fluorophore : Certain derivatives of chromen-4-one display unusual fluorescence properties, being almost nonfluorescent in aprotic solvents but strongly fluorescing in protic solvents (Uchiyama et al., 2006).

- Photophysical Characteristics : The detailed spectroscopic characteristics of some pyrone derivatives related to this compound have been explored using both experimental and theoretical tools, providing insights into their biological activity (Al-Otaibi et al., 2021).

Medicinal Chemistry

- Antimicrobial Agents : Certain derivatives of 2H-chromen-4-one have been synthesized and found to have significant antimicrobial activity, particularly against various bacteria and fungi (Bairagi et al., 2009).

- Anti-Proliferative Properties : A study on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, which are structurally similar to this compound, revealed potent cytotoxic activity against colorectal cancer cells (Ahagh et al., 2019).

Material Science

- Organic Synthesis : The compound has applications in organic synthesis, as seen in the efficient synthesis of specific enantiomers of a compound structurally similar to this compound, which are potent inhibitors of phosphoinositide 3-kinase (PI3K) (Yin et al., 2013).

Molecular Docking and Computational Studies

- Molecular Docking : Novel synthetic methods and molecular docking studies of chromone-based compounds suggest their potential as selective COX-2 inhibitors, demonstrating the versatility of chromen-4-one derivatives in drug design (Rullah et al., 2015).

特性

IUPAC Name |

(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9H,10H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJDMLKGJLNPOA-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=C\C2=CC=CC=C2F)/C(=O)C3=CC=CC=C3O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

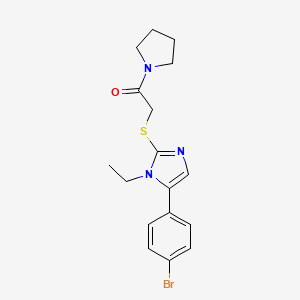

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)

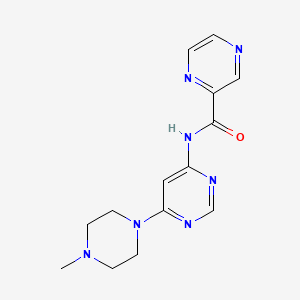

![3-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2471872.png)

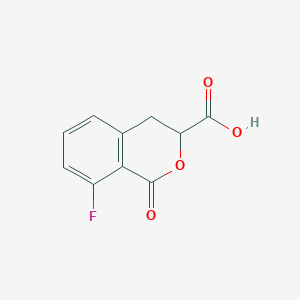

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2471875.png)